molecular formula C9H11BrF2N6 B7099166 N-[(5-bromo-3-methyltriazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazol-3-amine

N-[(5-bromo-3-methyltriazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazol-3-amine

Cat. No.: B7099166
M. Wt: 321.13 g/mol
InChI Key: APYMWZGDXHCHPZ-UHFFFAOYSA-N
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Description

N-[(5-bromo-3-methyltriazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazol-3-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring substituted with a bromine atom and a methyl group, linked to a pyrazole ring via a difluoroethyl chain. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(5-bromo-3-methyltriazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF2N6/c1-17-6(9(10)14-16-17)4-13-8-2-3-18(15-8)5-7(11)12/h2-3,7H,4-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYMWZGDXHCHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)Br)CNC2=NN(C=C2)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-3-methyltriazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazol-3-amine typically involves multiple steps, starting with the preparation of the triazole and pyrazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving a brominated precursor and a methylating agent. The pyrazole ring is then introduced via a nucleophilic substitution reaction, where the difluoroethyl chain acts as a linker between the two rings.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-3-methyltriazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom on the triazole ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole-pyrazole compounds.

Scientific Research Applications

N-[(5-bromo-3-methyltriazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazol-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(5-bromo-3-methyltriazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoroethyl chain and the bromine atom on the triazole ring play crucial roles in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole derivative used as a UV absorber.

    3-(Trifluoromethyl)benzylamine: A compound with a trifluoromethyl group, used in various chemical syntheses.

Uniqueness

N-[(5-bromo-3-methyltriazol-4-yl)methyl]-1-(2,2-difluoroethyl)pyrazol-3-amine is unique due to its combination of a brominated triazole ring and a difluoroethyl-linked pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

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